REACTION_CXSMILES
|
Br.Br.[CH3:3][NH:4][CH:5]1[CH2:14][CH2:13][C:8]2[N:9]=[C:10](N)[S:11][C:7]=2[CH2:6]1.C(NC1CCC2N=CSC=2C1)CC>>[CH3:3][NH:4][CH:5]1[CH2:14][CH2:13][C:8]2[N:9]=[CH:10][S:11][C:7]=2[CH2:6]1 |f:0.1.2|
|
Name
|
3B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.Br.CNC1CC2=C(N=C(S2)N)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)NC1CC2=C(N=CS2)CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1CC2=C(N=CS2)CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |